molecular formula C13H14F3NO4 B13619319 benzyl(2S)-azetidine-2-carboxylate,trifluoroaceticacid

benzyl(2S)-azetidine-2-carboxylate,trifluoroaceticacid

Cat. No.: B13619319
M. Wt: 305.25 g/mol
InChI Key: BUPXEOPTBZDZTF-PPHPATTJSA-N
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Description

Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid is a compound that combines the properties of benzyl (2S)-azetidine-2-carboxylate and trifluoroacetic acid. Benzyl (2S)-azetidine-2-carboxylate is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid widely used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-azetidine-2-carboxylate typically involves the protection of the azetidine nitrogen using benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting benzyl-protected azetidine is then reacted with trifluoroacetic acid to yield the final compound.

Industrial Production Methods

Industrial production of benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the azetidine ring.

    Reduction: Reduced forms of the benzyl group or the azetidine ring.

    Substitution: Substituted benzyl or azetidine derivatives.

Scientific Research Applications

Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. Trifluoroacetic acid can act as a catalyst or reagent in various chemical transformations, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-azetidine-2-carboxylate: Lacks the trifluoroacetic acid component.

    Trifluoroacetic acid: Lacks the benzyl (2S)-azetidine-2-carboxylate component.

    Benzyl (2S)-azetidine-2-carboxylate; hydrochloric acid: Similar structure but with hydrochloric acid instead of trifluoroacetic acid.

Uniqueness

Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid is unique due to the combination of the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

Benzyl(2S)-azetidine-2-carboxylate, trifluoroacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its azetidine ring structure, which contributes to its interaction with various biological targets.

The biological activity of benzyl(2S)-azetidine-2-carboxylate, trifluoroacetic acid primarily involves its interaction with specific molecular targets. The azetidine ring can engage with enzymes and receptors, potentially inhibiting their activity. Trifluoroacetic acid serves as a catalyst or reagent in chemical transformations, facilitating the formation of desired products.

Biological Activity Overview

Recent studies have explored the biological effects of azetidine derivatives, including their potential roles in anti-inflammatory and anticancer activities. The following sections detail specific findings regarding the biological activity of benzyl(2S)-azetidine-2-carboxylate.

1. Anti-inflammatory Properties

Research indicates that azetidine derivatives can influence pro-inflammatory pathways. For instance, L-Azetidine-2-carboxylic acid (AZE), a related compound, has been shown to affect cell morphology, viability, and nitric oxide (NO) release in murine BV2 microglial cells. The exposure to AZE resulted in altered expression of pro-inflammatory markers such as IL-6 and Arg1 .

2. Anticancer Activity

The anticancer potential of azetidine derivatives has also been investigated. A study evaluating various azetidinic compounds demonstrated that certain derivatives exhibit cytotoxic effects in cancer cell lines, notably through apoptosis induction. One specific derivative showed selectivity towards neoplastic cells and was involved in the overexpression of genes related to cytoskeleton regulation and apoptosis .

Case Studies

Several case studies highlight the biological activity of benzyl(2S)-azetidine-2-carboxylate:

  • Case Study 1: Anti-inflammatory Effects
    A study focused on the impact of AZE on microglial cells revealed significant changes in gene expression related to inflammatory responses. The treatment led to increased levels of pro-inflammatory cytokines and alterations in apoptosis-related proteins Bcl2 and BAX .
  • Case Study 2: Cytotoxicity in Cancer Cells
    Another investigation assessed the cytotoxicity of azetidinic derivatives on SiHa (cervical cancer) and B16F10 (melanoma) cell lines. The findings indicated that certain compounds induced apoptosis through caspase activation and affected cell cycle regulation .

Data Tables

Study Compound Cell Line Effect Mechanism
Study 1AZEBV2Pro-inflammatory responseIncreased IL-6, Arg1 expression
Study 2Azetidinic DerivativeSiHa/B16F10CytotoxicityInduction of apoptosis via caspase activation

Properties

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

benzyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H13NO2.C2HF3O2/c13-11(10-6-7-12-10)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10,12H,6-8H2;(H,6,7)/t10-;/m0./s1

InChI Key

BUPXEOPTBZDZTF-PPHPATTJSA-N

Isomeric SMILES

C1CN[C@@H]1C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CNC1C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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